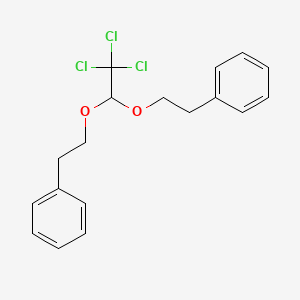
Trichloracetaldehyde di(phenylethyl)acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloracetaldehyde di(phenylethyl)acetal is an organic compound with the molecular formula C18H19Cl3O2. It is a derivative of trichloroacetaldehyde, where the aldehyde group is protected by forming an acetal with phenylethyl alcohol. This compound is used in various chemical reactions and has applications in organic synthesis, particularly as a protecting group for aldehydes.
準備方法
Synthetic Routes and Reaction Conditions
Trichloracetaldehyde di(phenylethyl)acetal can be synthesized through the acetalization of trichloroacetaldehyde with phenylethyl alcohol. The reaction typically involves the use of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the acetal. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the acetal.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetalization processes. The reaction is conducted in a continuous flow reactor to optimize the yield and efficiency. The use of heterogeneous acid catalysts, such as ion-exchange resins, can improve the reaction rate and simplify the separation of the product from the catalyst.
化学反応の分析
Types of Reactions
Trichloracetaldehyde di(phenylethyl)acetal undergoes various chemical reactions, including:
Hydrolysis: The acetal can be hydrolyzed back to trichloroacetaldehyde and phenylethyl alcohol in the presence of aqueous acid.
Oxidation: The compound can be oxidized to form trichloroacetic acid derivatives.
Substitution: The chlorine atoms in the trichloroacetaldehyde moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid is commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Trichloroacetaldehyde and phenylethyl alcohol.
Oxidation: Trichloroacetic acid derivatives.
Substitution: Various substituted trichloroacetaldehyde derivatives.
科学的研究の応用
Trichloracetaldehyde di(phenylethyl)acetal has several applications in scientific research:
Organic Synthesis: Used as a protecting group for aldehydes to prevent unwanted reactions during multi-step synthesis.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of trichloracetaldehyde di(phenylethyl)acetal primarily involves its role as a protecting group. The acetal formation stabilizes the aldehyde group, preventing it from participating in reactions that could lead to unwanted side products. The acetal can be selectively hydrolyzed under acidic conditions to regenerate the aldehyde group when needed.
類似化合物との比較
Similar Compounds
Trichloracetaldehyde dimethyl acetal: Similar protecting group but with methyl groups instead of phenylethyl groups.
Trichloracetaldehyde diethyl acetal: Another similar compound with ethyl groups.
Trichloracetaldehyde diphenyl acetal: Features phenyl groups instead of phenylethyl groups.
Uniqueness
Trichloracetaldehyde di(phenylethyl)acetal is unique due to the presence of phenylethyl groups, which can provide additional steric hindrance and influence the reactivity of the compound. This can be advantageous in certain synthetic applications where selective protection and deprotection are required.
特性
CAS番号 |
68171-30-2 |
|---|---|
分子式 |
C18H19Cl3O2 |
分子量 |
373.7 g/mol |
IUPAC名 |
2-[2,2,2-trichloro-1-(2-phenylethoxy)ethoxy]ethylbenzene |
InChI |
InChI=1S/C18H19Cl3O2/c19-18(20,21)17(22-13-11-15-7-3-1-4-8-15)23-14-12-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChIキー |
LMQHAMIDZPBQNY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC(C(Cl)(Cl)Cl)OCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


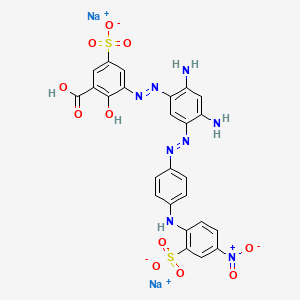
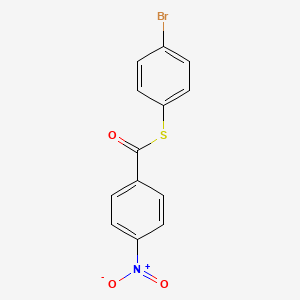
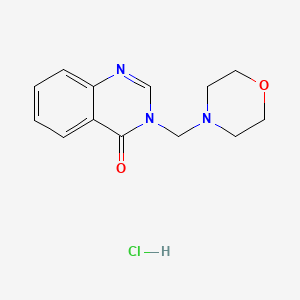
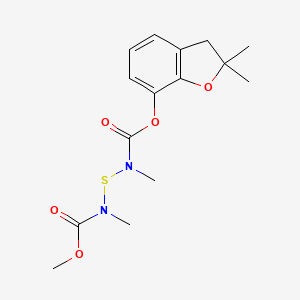
![Thieno[2,3-f]benzothiazole(9CI)](/img/structure/B13780880.png)
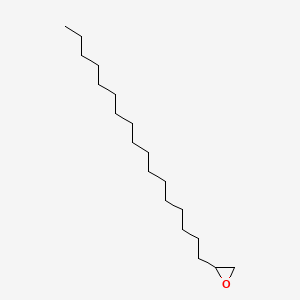
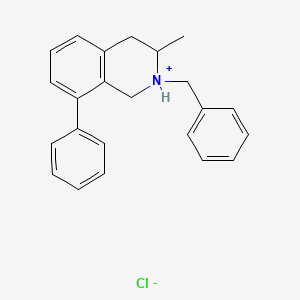
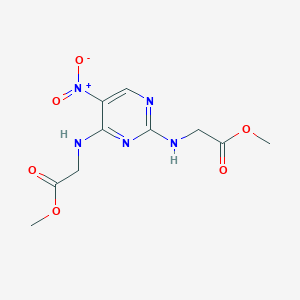
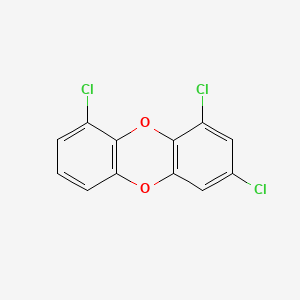

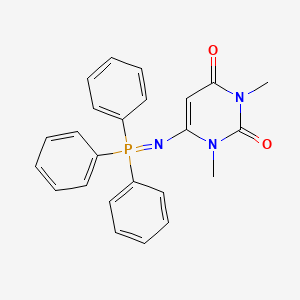
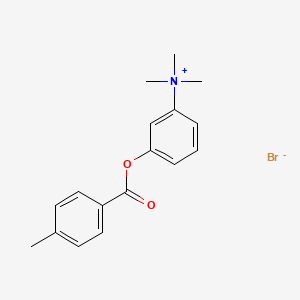
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
